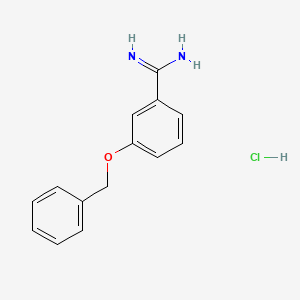

2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine

Vue d'ensemble

Description

2-(Pentafluoroethyl)-1H-1,3-benzodiazol-5-amine, also known as PFBDA, is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications due to its unique properties and structure.

Applications De Recherche Scientifique

- Application: Ionic liquids (ILs) have been used for modifying the physicochemical properties of porous materials, including graphene. The resulting IL-graphene composites show excellent performance in gas separation and catalysis during environmental treatment .

- Method: IL is used as a medium to improve the dispersibility of graphene .

- Results: The IL-graphene composites have shown excellent performance in gas separation and catalysis during environmental treatment .

- Application: Difluorotris(pentafluoroethyl)phosphorane, a strong Lewis acid, is known to be an active catalyst of various organic syntheses. It reacts with aqueous HF to give the strong acid H[(C2F5)3PF3] (HFAP), a source of various salts used in ionic liquids, electrolytes, lubricants, and membrane modifiers .

- Method: Difluorotris(pentafluoroethyl)phosphorane is reacted first with aqueous HF then with K2CO3 or KHCO3 in a solution .

- Results: The resulting potassium trifluorotris(pentafluoroethyl)phosphate (KFAP) has been commonly used .

Ionic Liquids and Ionic Liquid-Functionalized Graphene

Potassium Trifluorotris(pentafluoroethyl)phosphate

- Application: The synthesis of potassium trifluorotris(pentafluoroethyl)phosphate (KFAP) is a significant process in chemistry. KFAP has been commonly used .

- Method: Difluorotris(pentafluoroethyl)phosphorane is reacted first with aqueous HF then with K2CO3 or KHCO3 in a solution .

- Results: A transparent white crystalline product, KFAP, has been synthesized via a one-pot route .

- Application: The synthesis of pentafluoroethyl thioethers via a Sandmeyer-type reaction is a significant process in organic chemistry .

- Method: Aromatic and heteroaromatic diazonium salts were smoothly converted into the corresponding pentafluoroethyl thioethers by reaction with Me4NSC2F5 in the presence of catalytic amounts of elemental copper .

- Results: This Sandmeyer-type reaction proceeds at room temperature under mild conditions and is applicable to a wide range of functionalised molecules .

Potassium Trifluorotris(pentafluoroethyl)phosphate Synthesis

Synthesis of Pentafluoroethyl Thioethers

- Application: Per- and polyfluorinated alkyl substances (PFAS) have received increasing scientific and political attention in recent years. Several thousand commercially produced compounds are used in numerous products and technical processes .

- Method: Due to their extreme persistence in the environment, humans and all other life forms are increasingly exposed to these substances .

- Results: These substances are harmful to aquatic fauna, insects, and amphibians at concentrations of a few µg/L or less, accumulate in organisms, and biomagnify in food webs .

- Application: Light-initiated polymerization processes are currently an important tool in various industrial fields. The advancement of technology has resulted in the use of photopolymerization in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .

- Method: The use of photopolymerization processes requires an appropriate photoinitiator .

- Results: The photoinitiator initiates the polymerization process when exposed to light, leading to the formation of the desired structures .

PFAS Forever Chemicals

Photopolymerization in Biomedical Applications

Propriétés

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)7-16-5-2-1-4(15)3-6(5)17-7/h1-3H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOGLAFXVRSKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)

![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)